Periandradulcin B
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Overview
Description
Periandradulcin B is a chemical compound with the molecular formula C47H74O17 . It is a type of saponin, which are compounds widely distributed in nature and characterized by their soap-like properties . This compound was isolated as a phosphodiesterase (PDE) inhibitor from the roots of Periandra dulcis MART, a plant in the Leguminosae family .
Molecular Structure Analysis
This compound has a complex molecular structure, as indicated by its molecular formula C47H74O17 . This suggests that it contains 47 carbon atoms, 74 hydrogen atoms, and 17 oxygen atoms. The exact arrangement of these atoms would determine the compound’s physical and chemical properties.
Scientific Research Applications
Phosphodiesterase Inhibition : Periandradulcin B, along with periandradulcins A and C, has been isolated from Periandra dulcis as an inhibitor of phosphodiesterase (PDE). The concentration of this compound required to inhibit 50% of PDE from bovine heart was determined to be 7.6 μM. This discovery suggests its potential application in developing PDE-targeted therapies (Ikeda et al., 1991).
Natural Sweetener : Research on Periandra dulcis has also led to the identification of periandrin I, a sweet triterpene-glycoside. Although this study focuses on periandrin I, it highlights the potential of Periandra dulcis extracts, including this compound, in the discovery of natural sweeteners (Hashimoto et al., 1983).
Compound Characterization : Additional studies have focused on characterizing various triterpene glycosides from Periandra dulcis, including periandrin II and IV. These investigations contribute to understanding the broader spectrum of compounds in Periandra dulcis and their potential applications (Hashimoto et al., 1980).
Chemical Composition Analysis : A study conducted to characterize compounds in hydroethanolic extract from P. dulcis roots found saponins, tannins, flavonols, and periandrin isomers. This comprehensive analysis provides insight into the chemical composition of P. dulcis, suggesting a basis for its potential therapeutic applications (Negri & Tabach, 2013).
Mechanism of Action
Periandradulcin B has been identified as a phosphodiesterase (PDE) inhibitor . PDEs are enzymes that break down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in cells. By inhibiting PDEs, this compound could potentially increase the levels of these cyclic nucleotides, affecting various cellular processes.
Future Directions
The future directions for research on Periandradulcin B could involve further exploration of its biological activity, particularly its role as a PDE inhibitor . This could potentially lead to the development of new therapeutic agents. Additionally, research could focus on the synthesis of this compound and related compounds, which could provide valuable insights into their structure-activity relationships .
Properties
IUPAC Name |
6-[(14b-formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-14-47(20-48)25(43(28,4)5)11-13-46(8)26(47)10-9-22-23-17-42(2,3)18-27(50)44(23,6)15-16-45(22,46)7/h9,20-21,23-37,39-41,49-56H,10-19H2,1-8H3,(H,57,58) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYFTLUVQMVCMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C=O)C(=O)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929045 |
Source
|
Record name | 22-Hydroxy-25-oxoolean-12-en-3-yl 6-deoxyhexopyranosyl-(1->2)pentopyranosyl-(1->2)hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
911.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135545-89-0 |
Source
|
Record name | Periandradulcin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135545890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22-Hydroxy-25-oxoolean-12-en-3-yl 6-deoxyhexopyranosyl-(1->2)pentopyranosyl-(1->2)hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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